2-(3-Nitrothiophen-2-yl)acetic acid
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Overview
Description
2-(3-Nitrothiophen-2-yl)acetic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring The presence of a nitro group at the third position and an acetic acid moiety at the second position of the thiophene ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrothiophen-2-yl)acetic acid typically involves the nitration of thiophene derivatives followed by the introduction of the acetic acid moiety. One common method includes the nitration of 2-thiophenecarboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the third position. The reaction is carried out under controlled temperature conditions to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrothiophen-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Condensation: The acetic acid moiety can participate in condensation reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Condensation: Alcohols or amines in the presence of a dehydrating agent like sulfuric acid.
Major Products Formed
Reduction: 2-(3-Aminothiophen-2-yl)acetic acid.
Substitution: Halogenated derivatives of this compound.
Condensation: Esters and amides of this compound.
Scientific Research Applications
2-(3-Nitrothiophen-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(3-Nitrothiophen-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(3-Nitrophenyl)acetic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
2-(3-Nitrobenzyl)acetic acid: Contains a benzyl group instead of a thiophene ring.
2-(3-Nitrofuryl)acetic acid: Contains a furan ring instead of a thiophene ring.
Uniqueness
2-(3-Nitrothiophen-2-yl)acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl or furan rings. The sulfur atom in the thiophene ring can participate in additional interactions, making this compound particularly interesting for applications in material science and organic electronics.
Properties
IUPAC Name |
2-(3-nitrothiophen-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4S/c8-6(9)3-5-4(7(10)11)1-2-12-5/h1-2H,3H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWOHFUULDINMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1[N+](=O)[O-])CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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